molecular formula C5H9NO4 B1602489 2-amino(513C)pentanedioic acid CAS No. 95388-01-5

2-amino(513C)pentanedioic acid

Cat. No.: B1602489
CAS No.: 95388-01-5
M. Wt: 148.12 g/mol
InChI Key: WHUUTDBJXJRKMK-AZXPZELESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino(513C)pentanedioic acid is a stable isotope-labeled compound of glutamic acid, where the carbon at the fifth position is replaced with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique properties, which allow for detailed studies of metabolic pathways and molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino(513C)pentanedioic acid typically involves the incorporation of carbon-13 into the glutamic acid molecule. One common method is the chemical synthesis starting from carbon-13 labeled precursors. The reaction conditions often involve controlled environments to ensure the purity and isotopic enrichment of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The process includes the use of carbon-13 labeled starting materials and advanced purification techniques to achieve high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

2-amino(513C)pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of this compound can produce α-ketoglutarate, while reduction can regenerate the original glutamic acid .

Scientific Research Applications

2-amino(513C)pentanedioic acid is widely used in scientific research due to its labeled carbon-13 atom, which allows for detailed tracking and analysis in various studies:

    Chemistry: Used in NMR spectroscopy to study molecular structures and interactions.

    Biology: Helps in tracing metabolic pathways and understanding enzyme mechanisms.

    Medicine: Used in metabolic studies to understand disease mechanisms and drug metabolism.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino(513C)pentanedioic acid involves its incorporation into metabolic pathways where it acts similarly to natural glutamic acid. It interacts with various molecular targets, including enzymes and receptors, allowing researchers to study these interactions in detail. The labeled carbon-13 atom provides a unique marker that can be detected using specialized analytical techniques .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino(513C)pentanedioic acid is unique due to its specific labeling at the fifth carbon position, making it particularly useful for studies focusing on this part of the molecule. This specificity allows for targeted investigations into metabolic pathways and molecular interactions involving the fifth carbon atom .

Properties

CAS No.

95388-01-5

Molecular Formula

C5H9NO4

Molecular Weight

148.12 g/mol

IUPAC Name

2-amino(513C)pentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i4+1

InChI Key

WHUUTDBJXJRKMK-AZXPZELESA-N

Isomeric SMILES

C(C[13C](=O)O)C(C(=O)O)N

SMILES

C(CC(=O)O)C(C(=O)O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N

sequence

X

Origin of Product

United States

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